molecular formula C10H13NO B11716583 4-Cyclopropyl-2-methoxyaniline

4-Cyclopropyl-2-methoxyaniline

Cat. No.: B11716583
M. Wt: 163.22 g/mol
InChI Key: YLSYZFSTUMKKFP-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-methoxyaniline is an organic compound with the molecular formula C10H13NO It is a derivative of aniline, featuring a cyclopropyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methoxyaniline typically involves the reaction of 4-cyclopropylphenol with methoxyamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Cyclopropyl-2-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-methoxyaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4-Cyclopropyl-2,5-dimethoxyaniline
  • 4-Cyclopropyl-2-methoxyphenol
  • 4-Cyclopropyl-2-methoxybenzoic acid

Comparison: 4-Cyclopropyl-2-methoxyaniline is unique due to the presence of both a cyclopropyl and a methoxy group, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-cyclopropyl-2-methoxyaniline

InChI

InChI=1S/C10H13NO/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3,11H2,1H3

InChI Key

YLSYZFSTUMKKFP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC2)N

Origin of Product

United States

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